Hidrazona de isonicotinilo de piridoxal

Descripción general

Descripción

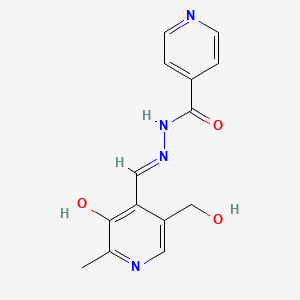

La hidrazona de isonicotinoíl piridoxal es un compuesto derivado de la piridoxina (vitamina B6) y la hidrazida del ácido isonicotínico. El compuesto es lipofílico y no tóxico, lo que lo convierte en un candidato prometedor para diversas aplicaciones médicas e industriales .

Aplicaciones Científicas De Investigación

La hidrazona de isonicotinoíl piridoxal tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como ligando en química de coordinación y como reactivo en síntesis orgánica.

Medicina: Se ha investigado por su potencial en el tratamiento de trastornos de sobrecarga de hierro, como la talasemia y la hemocromatosis, y como agente antimicrobiano contra la tuberculosis

Industria: Se utiliza en el desarrollo de agentes quelantes de hierro para diversos procesos industriales.

Mecanismo De Acción

La hidrazona de isonicotinoíl piridoxal ejerce sus efectos principalmente a través de la quelación del hierro. Se une a los iones de hierro, formando complejos estables que previenen el daño oxidativo mediado por el hierro. El compuesto intercepta el hierro en el endosoma acidificado antes de que sea transportado a través de la membrana por el transportador de metales divalentes 1 (DMT1), ya sea antes o después de su reducción a ion ferroso (Fe2+) . Este mecanismo es crucial para prevenir la sobrecarga de hierro y el daño celular asociado .

Compuestos Similares:

- Hidrazona de isonicotinoíl saliciloílo

- Hidrazona de isonicotinoíl 2-hidroxi-1-naftoílo

- Hidrazona de benzoílo piridoxal

- Hidrazona de benzoílo salicilaldehído

- Hidrazona de benzoílo 2-hidroxi-1-naftoílo

Comparación: La hidrazona de isonicotinoíl piridoxal es única debido a su alta eficacia en la quelación del hierro y su baja toxicidad en comparación con otros compuestos similares. Muestra una mejor eficacia en la prevención del daño oxidativo mediado por el hierro y tiene una gama más amplia de aplicaciones en medicina e industria .

Análisis Bioquímico

Biochemical Properties

Pyridoxal Isonicotinoyl Hydrazone is known for its role in biochemical reactions, particularly those involving iron. It binds iron via its phenolate oxygen, imine nitrogen, and carbonyl oxygen atoms . It has been found to interact with enzymes, proteins, and other biomolecules, particularly those involved in iron metabolism .

Cellular Effects

Pyridoxal Isonicotinoyl Hydrazone has been shown to have significant effects on various types of cells and cellular processes. It has been reported to inhibit the growth of cells in vitro . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pyridoxal Isonicotinoyl Hydrazone involves its ability to chelate iron. It forms a complex with iron that is not reactive with ascorbate, which is the first step of the reactions leading to hydroxyl radical formation from iron, ascorbate, and oxygen . This prevents the formation of harmful oxygen radicals which ultimately cause oxidative damage to vital cell structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxal Isonicotinoyl Hydrazone change over time. It has been observed that daily administration of Pyridoxal Isonicotinoyl Hydrazone to rats over six days had no effect on the incorporation of a pulse of 59 Fe to erythrocytes .

Dosage Effects in Animal Models

The effects of Pyridoxal Isonicotinoyl Hydrazone vary with different dosages in animal models. It has been found to be efficacious in the mouse model of drug-sensitive TB

Metabolic Pathways

Pyridoxal Isonicotinoyl Hydrazone is involved in metabolic pathways related to iron metabolism. It plays a key role in the formation of harmful oxygen radicals

Transport and Distribution

Pyridoxal Isonicotinoyl Hydrazone is transported and distributed within cells and tissues. It is a cell-permeable compound , suggesting that it can easily cross cell membranes

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La hidrazona de isonicotinoíl piridoxal se sintetiza típicamente mediante la reacción de condensación entre el piridoxal y la hidrazida del ácido isonicotínico. La reacción se lleva a cabo en un medio acuoso o alcohólico bajo condiciones de reflujo . El esquema general de la reacción es el siguiente:

[ \text{Piridoxal} + \text{Hidrazida del Ácido Isonicotínico} \rightarrow \text{Hidrazona de Isonicotinoíl Piridoxal} ]

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos no están ampliamente documentados, el proceso de síntesis se puede ampliar optimizando las condiciones de reacción, como la temperatura, la elección del solvente y el tiempo de reacción. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar aún más la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La hidrazona de isonicotinoíl piridoxal se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Se puede reducir para formar derivados de hidrazina.

Sustitución: El grupo hidrazona puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones suaves.

Productos Principales:

Oxidación: Formación de óxidos de isonicotinoíl piridoxal.

Reducción: Formación de hidrazina de isonicotinoíl piridoxal.

Sustitución: Formación de derivados de hidrazona sustituidos.

Comparación Con Compuestos Similares

- Salicyloyl isonicotinoyl hydrazone

- 2-Hydroxy-1-naphthaloyl isonicotinoyl hydrazone

- Pyridoxal benzoyl hydrazone

- Salicylaldehyde benzoyl hydrazone

- 2-Hydroxy-1-naphthaloyl benzoyl hydrazone

Comparison: Pyridoxal isonicotinoyl hydrazone is unique due to its high iron chelation efficacy and low toxicity compared to other similar compounds. It shows better efficacy in preventing iron-mediated oxidative damage and has a broader range of applications in medicine and industry .

Actividad Biológica

Pyridoxal isonicotinoyl hydrazone (PIH) is an iron chelator that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, neuroprotective, and anticancer research. This article reviews the significant findings related to the biological activity of PIH, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

1. Antimycobacterial Activity

One of the most notable biological activities of PIH is its potent antimycobacterial effect. Research indicates that PIH and its derivatives can effectively inhibit the growth of Mycobacterium tuberculosis and other mycobacterial strains. A study highlighted the compound 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH), derived from PIH, which demonstrated nanomolar activity against M. tuberculosis and Mycobacterium bovis bacille Calmette-Guérin (BCG) in vitro and in vivo. The mechanism involves iron chelation, which is essential for mycobacterial growth, but PCIH also acts as a lipophilic vehicle facilitating the transport of its active moiety into cells .

Table 1: Antimycobacterial Activity of PIH Derivatives

| Compound Name | MIC (µM) against M. tuberculosis | Host Cell Toxicity |

|---|---|---|

| PIH | 75 | Minimal |

| PCIH | <1 | Minimal |

2. Neuroprotective Effects

PIH has shown promising results in neurological recovery models. In a study involving cerebral hemorrhagic mice, PIH administration significantly improved neurological outcomes by reducing ferroptosis and inflammation. The compound decreased reactive oxygen species (ROS) production and lipid peroxidation while enhancing the expression of glutathione peroxidase 4, a key enzyme in ferroptosis prevention. Furthermore, PIH reduced pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha .

Table 2: Effects of PIH on Neurological Recovery

| Parameter | Control Group | PIH Treatment Group |

|---|---|---|

| Neurological Deficit Score | High | Low |

| Lipid Peroxidation | Elevated | Reduced |

| ROS Production | High | Decreased |

3. Anticancer Properties

The antiproliferative activity of PIH has been demonstrated across various cancer cell lines. It was found to be more effective than deferoxamine (DFO), a commonly used iron chelator, in inhibiting cell proliferation in vitro. The IC50 values for several PIH analogs were significantly lower than those for DFO, indicating a higher efficacy as potential anticancer agents .

Table 3: Antiproliferative Activity of PIH Analogues

| Compound Name | IC50 (µM) against Cancer Cells |

|---|---|

| PIH | 75 |

| DFO | 22 |

| PCIH | 1 |

The biological activity of PIH is primarily attributed to its ability to chelate iron, which is crucial for various cellular processes including bacterial proliferation and cancer cell growth. By sequestering iron, PIH disrupts these processes, leading to reduced growth rates in pathogenic organisms and cancer cells alike. Additionally, its lipophilic nature allows for better cellular uptake compared to other iron chelators like DFO .

Case Study 1: Mycobacterial Infection

In vivo studies demonstrated that PCIH could significantly reduce bacterial loads in infected mice models compared to controls treated with standard therapies like isoniazid alone. This suggests that combining PCIH with existing treatments could enhance therapeutic efficacy against mycobacterial infections .

Case Study 2: Hemorrhagic Stroke

In a mouse model of intracerebral hemorrhage, treatment with PIH resulted in marked improvements in neurological function, highlighting its potential as a neuroprotective agent following stroke events .

Propiedades

IUPAC Name |

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYIXOPJPLGCRZ-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877506 | |

| Record name | Pyridoxal 4-Pyridinyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-86-0, 83706-03-0 | |

| Record name | Pyridoxal isonicotinoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal isonicotinoyl hydrazone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXAL ISONICOTINOYL HYDRAZONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I5AA0JKH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PIH primarily acts as an iron chelator. [, , ] This means it binds to iron ions, particularly ferric iron (Fe3+), forming stable complexes. [] This chelation process interferes with iron's availability for essential cellular processes, leading to its antiproliferative effects. []

ANone: PIH, by chelating iron, disrupts several key cellular processes that are dependent on iron:

- Ribonucleotide Reductase Inhibition: Iron is a crucial cofactor for ribonucleotide reductase, an enzyme essential for DNA synthesis. By chelating iron, PIH inhibits this enzyme, leading to reduced DNA synthesis and cell cycle arrest. [, , ]

- Downregulation of Cyclins and cdk2: PIH has been shown to decrease the expression of cyclins and cyclin-dependent kinase 2 (cdk2), crucial regulators of cell cycle progression. This downregulation further contributes to the antiproliferative effect of PIH. []

- Induction of Cell Cycle Arrest and Apoptosis: The combined effects of iron deprivation on DNA synthesis and cell cycle regulation can trigger cell cycle arrest and ultimately lead to apoptosis, a form of programmed cell death. [, , ]

A: Yes, studies have shown that PIH not only prevents iron uptake from transferrin [, ] but also mobilizes iron from intracellular compartments, particularly a compartment termed "band C" which co-migrates with iron-citrate on native PAGE. [] This suggests that PIH can access and chelate iron from specific intracellular pools. [, ]

A: Yes, research suggests that some PIH analogs can redistribute iron within cells. For example, salicylaldehyde p-t-butyl-benzoyl hydrazone was found to redistribute ferritin-bound iron to different intracellular locations. []

A: While iron chelation is the primary mechanism, some research suggests that PIH analogs, such as 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH), can act as lysine-specific histone demethylase 1A inhibitors, potentially affecting gene expression and chromatin structure. []

A: PIH has the molecular formula C14H14N4O3 and a molecular weight of 286.28 g/mol. []

A: PIH exists in a non-planar conformation. Its structure can be described as two planes, one containing the isonicotinoyl ring and the other encompassing the remaining atoms. These two planes are at a dihedral angle of 17.41°. The central C=N-N'-C=O chain adopts an E configuration around the C=N bond of the hydrazone bridge. [] This conformation is stabilized by an intramolecular hydrogen bond between the hydrazone nitrogen atom and the 3-hydroxy group. []

A: Infrared (IR) spectroscopy has been widely used to characterize PIH and its metal complexes. [] IR spectra reveal key structural features of the molecule, including the deprotonation of the phenol group and the involvement of the carbonyl group in iron complexation. [] Nuclear magnetic resonance (NMR) spectroscopy has also been employed to elucidate the structure of PIH and its derivatives. []

A: PIH is susceptible to hydrolysis in aqueous solutions, particularly at elevated temperatures. [] The hydrolysis leads to the cleavage of the hydrazone bond, resulting in degradation. [] The rate of hydrolysis varies with pH, with the lowest rate observed in phosphate buffer at pH 7.0. []

A: Studies have shown that pharmaceutical co-solvents, such as polyethylene glycol 300 (PEG-300) and Cremophor EL, can enhance the stability of PIH in aqueous solutions. [, ] These co-solvents help to maintain the integrity of the hydrazone bond and reduce the rate of hydrolysis. []

A: Yes, computational techniques, including molecular dynamics simulation, molecular docking, density functional theory, and global chemical descriptors, have been employed to study PIH derivatives. [] These studies have provided insights into the interactions between PIH analogs and target proteins, particularly mycobacterium tuberculosis enoyl acyl carrier protein reductase (INHA). []

A: Molecular docking studies have identified PIH analogs with favorable binding affinities to INHA, suggesting their potential as anti-tuberculosis agents. [] Molecular dynamics simulations have also been used to assess the stability of protein-ligand interactions, with some PIH analogs exhibiting superior stability compared to the reference drug rifampin. []

A: The lipophilicity of PIH analogs, often represented by their partition coefficient (log P), plays a critical role in their iron mobilizing ability. [] Studies have shown that PIH analogs with a log P value of approximately 2.8 (P = 630) exhibit maximal activity in releasing iron from reticulocytes. [] Therefore, modifying the structure of PIH analogs to adjust their lipophilicity can significantly impact their iron-chelating properties.

A: Yes, structural modifications can significantly alter the cellular uptake of PIH analogs. Studies on Dp44mT, a potent anti-cancer PIH analog, suggest that the saturated N4 structural motif is crucial for its carrier/receptor-mediated transport into cells. []

A: Substituting pyridoxal with other aromatic aldehydes, such as salicylaldehyde and 2-hydroxy-1-naphthylaldehyde, has resulted in the development of PIH analogs with enhanced antiproliferative activity. [, , ] Notably, hydrazones derived from 2-hydroxy-1-naphthylaldehyde have demonstrated particularly potent antitumor effects. [, ]

A: PIH demonstrates varying stability at different pH levels. Research indicates that PIH is most stable in a pH 7.0 phosphate buffer solution. [] This highlights the importance of pH control in formulations to maintain drug stability.

A: Elevated temperatures accelerate the hydrolysis of PIH in aqueous solutions. [] This emphasizes the need for appropriate storage conditions and formulation strategies to minimize drug degradation over time.

ANone: While specific SHE regulations are beyond the scope of these research articles, it's important to note that the development and use of PIH and its analogs should adhere to all applicable safety regulations and guidelines. Researchers and manufacturers are responsible for ensuring the safe handling, storage, and disposal of these compounds.

A: PIH and several of its analogs have demonstrated effectiveness when administered both intraperitoneally and orally. [, , , ] This oral bioavailability is a significant advantage over other iron chelators like desferrioxamine, which requires parenteral administration. [, ]

A: Studies in rats have shown that PIH administration increases iron excretion in bile, urine, and feces. [] This suggests that PIH facilitates the elimination of chelated iron from the body through multiple excretory pathways.

A: Studies comparing oral and parenteral administration of PIH analogs, such as 108-o and 109-o, have shown that they are more effective at mobilizing hepatocellular iron when given orally compared to parenteral desferrioxamine. []

ANone: A variety of human neoplastic cell lines have been utilized, including:

- Neuroblastoma: SK-N-MC [, , , ], BE-2 []

- Leukemia: CCRF-CEM [, ], K562 [, ]

- Erythroleukemia: MEL cells []

ANone: Rodent models, particularly mice and rats, have been extensively used:

- Hypertransfused Rats: To study iron overload and evaluate the iron-chelating efficacy of PIH analogs. [, , ]

- Iron Hydroxamate-Loaded Mice: To assess the ability of PIH analogs to mobilize and promote the excretion of iron. []

- MCK Mouse Heart Model of Friedreich's Ataxia: To investigate the effects of PIH analogs on cardiac iron loading and hypertrophy. []

A: Yes, as of 1989, Phase II clinical trials were underway to evaluate the safety and efficacy of PIH in patients with transfusional hemosiderosis. []

A: Acute and subchronic toxicity studies in mice and rats have indicated that PIH is generally well tolerated. [] The LD50 values (the dose that is lethal to 50% of the animals tested) for PIH are relatively high, suggesting a wide therapeutic index. * Oral LD50: 5 g/kg in both mice and rats []* Intraperitoneal LD50: 1 g/kg in both mice and rats []

A: In subchronic toxicity studies where rats were given PIH orally for 90 days, high doses (800 mg/kg) caused a significant increase in serum alkaline phosphatase and transaminase levels, indicating potential liver toxicity. [] Microscopic examination of liver tissues confirmed hepatic degeneration in a dose-dependent manner. []

A: The lipophilic nature of PIH and some of its analogs allows them to permeate cell membranes, including the mitochondrial membrane. [, , ] This characteristic facilitates the targeting of iron in specific cellular compartments, such as the mitochondria, which is particularly relevant for diseases like Friedreich's ataxia. [] Further research into targeted drug delivery systems, such as liposomes or nanoparticles, could potentially improve the delivery of PIH analogs to specific tissues or cells, enhancing their therapeutic efficacy and minimizing off-target effects.

ANone: The provided research focuses primarily on the in vitro and in vivo iron-chelating properties of PIH and its analogs. These papers do not delve into the specific areas of biomarkers, analytical methods, immunogenicity, drug-transporter interactions, or drug-metabolizing enzyme interactions.

A: While PIH has shown good oral bioavailability, its solubility can be a limiting factor. [, ] Formulation strategies using co-solvents like PEG-300 and Cremophor EL have been employed to improve PIH's solubility and dissolution rate, potentially enhancing its absorption and bioavailability. []

ANone: PIH offers several advantages over DFO:

- Oral Bioavailability: PIH can be administered orally, whereas DFO requires parenteral administration due to its poor intestinal absorption. [, , ]

- Iron Mobilization Efficacy: PIH analogs have demonstrated higher efficacy in mobilizing hepatocellular iron compared to DFO in animal studies. [, ]

- Cost-Effectiveness: PIH and its analogs are generally less expensive to synthesize compared to DFO, potentially making them a more cost-effective treatment option. [, ]

A: Yes, other iron chelators, such as deferiprone (L1) [, ], have shown promise in preclinical studies and are being investigated as potential alternatives. The choice of the most suitable iron chelator depends on factors such as the specific clinical context, the patient's needs, and the drug's efficacy and safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.